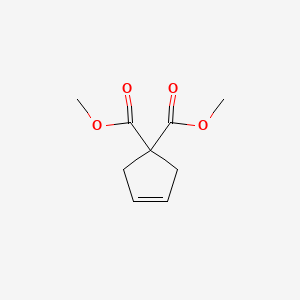
1-Chloro-4,5-dimethyl-2-nitrobenzene
Descripción general
Descripción
1-Chloro-4,5-dimethyl-2-nitrobenzene is a chemical compound with the CAS Number: 52753-43-2 . It has a molecular weight of 185.61 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of this compound and other benzene derivatives often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 185.61 .Aplicaciones Científicas De Investigación
Photochemical Reactions in Organic Crystals
1-Chloro-4,5-dimethyl-2-nitrobenzene's molecular structure is significant in photochemical reactions within organic crystals, particularly in the context of intramolecular hydrogen abstraction in aromatic nitro compounds. This compound shows a specific reactivity pattern when exposed to ultraviolet light, leading to hydrogen abstraction preferentially at certain positions in the crystal structure (Padmanabhan et al., 1987).
Nitration Processes
In the field of organic synthesis, this compound undergoes interesting reactions during nitration processes. For instance, its reaction in acetic anhydride leads to various isomers and adducts, demonstrating its reactivity and utility in organic synthesis (Fischer & Greig, 1978).
Electrochemical Reduction
The electrochemical reductions of related compounds, such as 1-(2-chloroethyl)-2-nitrobenzene, at carbon cathodes have been studied, offering insights into the electrochemical behavior and potential applications of similar compounds like this compound in electrosynthesis (Du & Peters, 2010).
Microbial Degradation
The compound's role in microbial degradation processes is also noteworthy. Research has shown that certain bacterial strains can utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, leading to its transformation into various products. This aspect of research highlights the environmental implications and potential bioremediation uses of this compound (Shah, 2014).
Aromatic Nucleophilic Substitution
Studies on the reaction of this compound with nucleophiles such as amines have been conducted, exploring the product yields and reaction pathways. These reactions provide insights into the compound's reactivity and potential applications in organic synthesis (Menezes et al., 2007).
Electrophilic Substitution
Research into the electrophilic substitution reactions involving this compound offers valuable information about its chemical behavior and potential applications in complex organic synthesis processes (Fischer & Greig, 1974).
Safety and Hazards
This compound is considered hazardous. It has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-chloro-4,5-dimethyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLKPHVGBPBMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339375 | |
| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52753-43-2 | |
| Record name | 1-Chloro-4,5-dimethyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)



